N'-(4-chlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea
Description
N'-(4-chlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea is a synthetic urea derivative characterized by a 4-chlorophenyl group and a substituted chromenyl moiety. The chromenyl group contains a hydroxymethyl substituent at position 3 and a methoxy group at position 8, conferring structural complexity distinct from simpler phenylurea analogs. Urea derivatives are widely explored for agrochemical and pharmaceutical applications due to their hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[(3R,4R)-3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-22(19(24)21-14-8-6-13(20)7-9-14)17-12(10-23)11-26-18-15(17)4-3-5-16(18)25-2/h3-9,12,17,23H,10-11H2,1-2H3,(H,21,24)/t12-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTJEWSZGJHDLH-SJKOYZFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C(COC2=C1C=CC=C2OC)CO)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1[C@@H](COC2=C1C=CC=C2OC)CO)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-chlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea is a compound with significant biological activity, particularly in the context of cancer research and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C19H21ClN2O4
- Molecular Weight: 376.83 g/mol
- Chemical Structure:
Chemical Structure
Anticancer Properties
Research indicates that derivatives of this compound exhibit notable anticancer activity. For instance, studies involving related compounds have shown that they can induce apoptosis in various cancer cell lines, including human colon adenocarcinoma cells. In these studies, analogues demonstrated high therapeutic potential by concentrating in mitochondria and altering mitochondrial morphology, suggesting a mechanism of action linked to mitochondrial dysfunction .
The proposed mechanism for the anticancer effects includes:
- Mitochondrial Targeting: The compound is believed to accumulate in mitochondria, leading to morphological changes that precede cell death.
- Apoptosis Induction: Exposure to the compound has been linked to increased apoptosis markers in treated cells.
- Cell Cycle Arrest: Some studies suggest that the compound may interfere with cell cycle progression, particularly in cancerous cells.
Case Study: Human Colon Adenocarcinoma Cells
In a specific study on human colon adenocarcinoma cells treated with this compound, results showed:
- Cell Viability Reduction: A significant decrease in cell viability was observed after treatment.
- Mitochondrial Changes: Enlarged mitochondria were noted as an early indicator of drug action.
- Dose-Dependent Effects: The degree of cytotoxicity was correlated with the concentration of the compound used .
Comparative Biological Activity Table
| Compound Name | Activity | Target Cells | Mechanism |
|---|---|---|---|
| This compound | Anticancer | Human Colon Adenocarcinoma | Mitochondrial targeting, Apoptosis induction |
| N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU) | Anticancer | Various Tumor Models | Mitochondrial accumulation |
| Other derivatives | Varies | Various Cancer Cell Lines | Cell cycle arrest |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Urea Derivatives
The compound’s uniqueness lies in its chromenyl substituent, which differentiates it from classical phenylurea herbicides and pharmaceuticals. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Urea Derivatives
| Compound Name (IUPAC) | Key Substituents | Use/Activity |
|---|---|---|
| Target Compound | 4-chlorophenyl, 3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl, N-methylurea | Research stage; potential agrochemical |
| Monuron (N’-(4-chlorophenyl)-N,N-dimethylurea) | 4-chlorophenyl, N,N-dimethylurea | Herbicide (non-selective) |
| Monolinuron (N’-(4-chlorophenyl)-N-methoxy-N-methylurea) | 4-chlorophenyl, N-methoxy-N-methylurea | Herbicide (pre-emergent) |
| Chlorbromuron (N’-(4-bromo-3-chlorophenyl)-N-methoxy-N’-methylurea) | 4-bromo-3-chlorophenyl, N-methoxy-N’-methylurea | Herbicide (photosynthesis inhibitor) |
| Bromuron (N’-(4-bromophenyl)-N,N-dimethylurea) | 4-bromophenyl, N,N-dimethylurea | Herbicide (soil-applied) |
| Metobromuron (N’-(4-bromophenyl)-N-methoxy-N-methylurea) | 4-bromophenyl, N-methoxy-N-methylurea | Herbicide (potato weed control) |
Key Observations:
Substituent Effects on Bioactivity: The 4-chlorophenyl group is common in herbicides like monuron and monolinuron, where it enhances lipophilicity and membrane penetration . The hydroxymethyl (-CH2OH) and methoxy (-OCH3) groups on the chromene ring could enhance solubility and hydrogen-bonding capacity, addressing limitations of older urea herbicides like monuron, which exhibit high soil persistence and environmental concerns .
Stereochemical Considerations :
- The 3,4-dihydro-2H-chromen-4-yl group introduces a stereocenter at position 3. Enantiomeric differences in similar compounds (e.g., chromene-based pharmaceuticals) often lead to varied biological activities, suggesting the need for chiral resolution in the target compound’s development.
Research Methodologies and Structural Analysis
The structural determination of such compounds typically employs X-ray crystallography using programs like SHELXL for refinement . For example:
- Chromenyl Group Geometry : The dihydrochromene ring’s half-chair conformation (evident in related structures) may influence intermolecular interactions in crystal packing or target binding.
- Hydrogen-Bonding Networks: The urea carbonyl and hydroxymethyl groups likely participate in hydrogen bonds, a feature critical for herbicidal activity in analogs like monolinuron .
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | Monuron | Monolinuron |
|---|---|---|---|
| Molecular Weight (g/mol) | ~375 | 198.6 | 214.6 |
| LogP (Predicted) | 2.1–2.5 | 2.8 | 2.3 |
| Hydrogen Bond Donors | 2 (urea NH, -CH2OH) | 2 | 2 |
| Hydrogen Bond Acceptors | 5 (urea O, methoxy O) | 3 | 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
